molecular formula C14H23NO4 B2592670 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid CAS No. 2344679-78-1

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid

Cat. No.: B2592670
CAS No.: 2344679-78-1
M. Wt: 269.341
InChI Key: OQRWZFBXXUFBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid is a key synthetic intermediate in the development of novel, orally bioavailable PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) inhibitors. PCSK9 is a crucial regulator of cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR). Inhibiting PCSK9 has emerged as a powerful therapeutic strategy for managing hypercholesterolemia and reducing cardiovascular risk. This compound serves as a critical building block for constructing the spirocyclic core of these inhibitors, which are designed to disrupt the protein-protein interaction between PCSK9 and the LDLR. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures compatibility with subsequent synthetic steps, a common strategy in medicinal chemistry campaigns for PCSK9 . By providing researchers with this advanced intermediate, we enable the synthesis and optimization of next-generation small-molecule PCSK9 inhibitors, a field of intense interest as an alternative to monoclonal antibody therapies. This research has significant implications for advancing cardiovascular drug discovery and developing more accessible treatments for patients with dyslipidemia.

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-10(7-11(16)17)8-14(15)5-4-6-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRWZFBXXUFBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by functional group modifications to introduce the acetic acid moiety. Common reagents used in these reactions include protecting groups like tert-butyl chloroformate and catalysts for spirocyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Compounds with Azaspiro[3.4]octane Cores

(a) 5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic Acid
  • Key Differences :
    • The spiro system is azaspiro[2.4]heptane , reducing ring strain compared to the target compound’s azaspiro[3.4]octane.
    • The acetic acid substituent is absent; instead, a carboxylic acid is directly attached to the spiro carbon.
  • Impact : Reduced molecular weight (MW: ~243 g/mol vs. target compound’s ~297 g/mol) and altered solubility due to fewer methylene groups .
(b) 7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-3-carboxylic Acid (CAS 1250998-80-1)
  • Key Differences: Larger azaspiro[3.5]nonane core (8-membered ring vs. 7-membered in the target). Carboxylic acid at position 3 instead of acetic acid at position 5.

Spiro Compounds with Alternative Substitutents

(a) 2-{[7-(4-Bromo-1-methyl-1H-imidazol-2-yl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic Acid (CAS 1783680-29-4)
  • Key Differences :
    • Fluorenylmethoxycarbonyl (Fmoc) replaces Boc as the protective group.
    • Brominated imidazole and ether linkage introduce steric bulk and electronic effects.
  • Impact : Higher MW (592.49 g/mol vs. ~297 g/mol) and reduced solubility in polar solvents due to the Fmoc group .
(b) (5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-7-oxo-2-azaspiro[3.4]octane-5-carboxylic Acid
  • Key Differences :
    • Ketone group at position 7 replaces the acetic acid.
    • Stereochemistry at position 5 (R-configuration) may influence chiral recognition in biological systems.
  • Impact : The ketone enhances electrophilicity, increasing reactivity in nucleophilic addition reactions compared to the acetic acid derivative .

Non-Spiro Bicyclic Analogs

(a) (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
  • Key Differences :
    • Bicyclo[4.2.0]octene core with a β-lactam ring (common in cephalosporins).
    • Pyridinylthioacetamido side chain introduces antimicrobial activity.
  • Impact : The β-lactam ring confers susceptibility to enzymatic hydrolysis, limiting stability compared to the spiro system .

Research Implications

  • Synthetic Utility : The Boc-protected spiro compound is a versatile intermediate for peptide mimetics and protease inhibitors due to its rigid scaffold .
  • Biological Relevance : Analogs with halogenated or heteroaromatic groups (e.g., bromoimidazole in CAS 1783680-29-4) show promise in targeted drug delivery .
  • Stability : The absence of β-lactam rings (cf. cephalosporin analogs) enhances resistance to enzymatic degradation .

Biological Activity

The compound 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid is a complex organic molecule notable for its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and implications in various scientific fields.

Molecular Structure

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • Structural Features : The compound features a spiro[3.4]octane backbone with an acetic acid moiety, which enhances its interaction with biological targets.

Physical Properties

PropertyValue
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

The biological activity of this compound is primarily linked to its interaction with specific molecular targets such as enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.

Pharmacological Potential

Research indicates that compounds with similar structural characteristics exhibit various pharmacological properties, including:

  • Anticancer Activity : Compounds in the azaspiro family have shown potential in modulating cancer cell growth.
  • Antimicrobial Properties : The spirocyclic structure may contribute to antimicrobial efficacy by disrupting bacterial cell membranes.
  • Anti-inflammatory Effects : Similar compounds have been noted for their ability to reduce inflammation markers in biological systems.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that compounds with spirocyclic structures can inhibit specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation .
  • Comparative Analysis : A study comparing various azaspiro compounds indicated that those with similar functional groups exhibited enhanced binding to target receptors, leading to increased biological activity .
  • Bioactivity Profiling : Mass spectrometry analyses have identified bioactive compounds within similar chemical classes that possess antioxidant, antimicrobial, and anti-inflammatory properties, highlighting the therapeutic potential of spirocyclic compounds .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this spirocyclic compound?

Answer:
Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with high-throughput experimental screening. For example, ICReDD's methodology combines quantum mechanics (e.g., density functional theory) to predict transition states and intermediate stability, followed by machine learning to prioritize reaction conditions (e.g., solvent, catalysts) for experimental validation . This reduces trial-and-error approaches and accelerates the identification of optimal yields. Key parameters to vary include protecting group stability (e.g., tert-butoxycarbonyl) and spirocyclic ring closure efficiency.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic core (e.g., chemical shifts for azaspiro[3.4]octane protons) and tert-butoxycarbonyl group integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C14_{14}H22_{22}N2_2O4_4) and detect impurities.
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 1700–1750 cm1^{-1} for ester and carboxylic acid groups).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection .

Advanced: How does the spirocyclic architecture influence reactivity in catalytic or biological systems?

Answer:
The azaspiro[3.4]octane core imposes steric constraints that can modulate:

  • Catalytic Activity : Spatial hindrance may limit substrate access in metal-catalyzed reactions, requiring smaller ligands (e.g., phosphines) for cross-coupling.
  • Biological Interactions : Conformational rigidity enhances target selectivity (e.g., enzyme inhibition) by reducing off-target binding. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can map binding pockets .

Advanced: How should researchers resolve contradictions between experimental and computational data?

Answer:

  • Cross-Validation : Replicate experimental conditions (e.g., solvent polarity, temperature) in simulations using molecular dynamics (MD) or COSMO-RS solvation models.
  • Error Analysis : Quantify uncertainties in computational methods (e.g., DFT functional selection) and experimental measurements (e.g., NMR integration errors).
  • Sensitivity Testing : Vary input parameters (e.g., dielectric constant) to identify factors causing discrepancies. Comparative frameworks from social sciences (e.g., triangulation of methods) can guide systematic analysis .

Advanced: What methodologies are suitable for evaluating this compound’s pharmacological potential?

Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays (e.g., FRET) at varying concentrations (1 nM–10 µM).
  • ADME Profiling : Assess metabolic stability via liver microsome incubations and permeability using Caco-2 cell monolayers.
  • Toxicity Screening : Use zebrafish embryos or primary hepatocytes to evaluate acute toxicity (LC50_{50}) and organ-specific effects .

Basic: How should stability studies be designed under varying pH and temperature conditions?

Answer:

  • Forced Degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2_2O2_2) conditions at 40–60°C for 24–72 hours. Monitor degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) under nitrogen atmosphere.
  • Hygroscopicity Testing : Store samples at 25°C/60% RH and monitor mass changes .

Advanced: What strategies are recommended for assessing ecological impact?

Answer:

  • Environmental Persistence : Use OECD 301B (Ready Biodegradability Test) to measure mineralization rates in aqueous systems.
  • Toxicity to Aquatic Life : Perform acute toxicity tests on Daphnia magna (48-hour EC50_{50}) and algae (72-hour growth inhibition).
  • QSAR Modeling : Predict bioaccumulation (log P) and soil adsorption (Koc_{oc}) using tools like EPI Suite .

Advanced: How can quantum chemical calculations guide reaction pathway elucidation?

Answer:

  • Transition State Mapping : Use Gaussian or ORCA software to compute activation energies for key steps (e.g., spirocycle formation).
  • Solvent Effects : Apply the SMD continuum model to simulate polar aprotic solvents (e.g., DMF).
  • Non-Covalent Interactions : Analyze Hirshfeld surfaces to identify steric clashes or stabilizing interactions (e.g., hydrogen bonds) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers.
  • Emergency Procedures : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced: How can enzyme inhibition studies be mechanistically validated?

Answer:

  • Kinetic Analysis : Determine inhibition constants (Ki_i) via Lineweaver-Burk plots under varying substrate concentrations.
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with target enzymes) to visualize binding modes.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.